1-Chloro-1-ethenesulfonyl chloride
Description
Sulfonyl chlorides are widely used as intermediates in organic synthesis, particularly for introducing sulfonate groups or generating sulfonamides. The presence of both a chlorine atom and an unsaturated ethene group may enhance its reactivity in nucleophilic substitutions, additions, or polymerizations.
Properties
CAS No. |
591253-79-1 |
|---|---|
Molecular Formula |
C2H2Cl2O2S |
Molecular Weight |
161.01 g/mol |
IUPAC Name |
1-chloroethenesulfonyl chloride |
InChI |
InChI=1S/C2H2Cl2O2S/c1-2(3)7(4,5)6/h1H2 |
InChI Key |
KWHHWMYKPVVGLR-UHFFFAOYSA-N |
Canonical SMILES |
C=C(S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethanesulfonyl Chloride, 2-Chloro- (CAS 1622-32-8)
- Structure : Cl–CH₂–CH₂–SO₂Cl (saturated ethane backbone).
- Key Differences : Unlike 1-chloro-1-ethenesulfonyl chloride, this compound lacks an unsaturated bond, reducing its propensity for addition reactions. Its saturated structure may favor hydrolysis or nucleophilic substitution at the sulfonyl chloride group.
- Hazards: No established occupational exposure limits, but it is corrosive and may cause respiratory irritation. Limited chronic toxicity data are available .
1-Naphthalenesulfonyl Chloride (CAS 85-46-1)
- Structure : Aromatic naphthalene ring with –SO₂Cl at the 1-position.
- In contrast, this compound’s aliphatic structure may confer higher reactivity in aliphatic substitutions .
Hexane-1-sulphonyl Chloride
- Structure : CH₃(CH₂)₄–SO₂Cl (linear alkyl chain).
- Key Differences : The long alkyl chain enhances hydrophobicity, affecting solubility in organic solvents. The ethene group in this compound could reduce hydrophobicity but increase electrophilicity .
(1-Ethoxycyclobutyl)methanesulfonyl Chloride (CAS 1897515-10-4)
- Structure : Cyclobutane ring with ethoxy and –SO₂Cl groups.
4-(5-Chloropentanamido)benzene-1-sulfonyl Chloride
- Structure : Benzene ring with –SO₂Cl and a chlorinated amide side chain.
- Key Differences : The aromatic amide group enables applications in peptide coupling and drug design, whereas this compound’s simpler structure may serve as a building block for polymers or smaller molecules .
Data Table: Comparative Overview
| Compound | CAS Number | Molecular Formula | Key Features | Reactivity Insights |
|---|---|---|---|---|
| This compound* | Not available | Hypothetical: C₂H₃Cl₂O₂S | Unsaturated backbone, –SO₂Cl group | High electrophilicity, addition-prone |
| Ethanesulfonyl Chloride, 2-Chloro- | 1622-32-8 | C₂H₄Cl₂O₂S | Saturated, dual Cl substituents | Hydrolysis, substitution dominant |
| 1-Naphthalenesulfonyl Chloride | 85-46-1 | C₁₀H₇ClO₂S | Aromatic stability | Used in dyes, slow hydrolysis |
| Hexane-1-sulphonyl Chloride | 21651-81-4 | C₆H₁₃ClO₂S | Long alkyl chain | Hydrophobic, SN2 reactions |
*Hypothetical data inferred from structural analogs.
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